molecular formula C16H15N2NaO3S B12400910 Febuxostat (sodium)

Febuxostat (sodium)

Cat. No.: B12400910
M. Wt: 338.4 g/mol
InChI Key: CNBCRDKBNDTWPM-UHFFFAOYSA-M
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Description

Febuxostat (sodium): is a pharmaceutical compound primarily used for the management of chronic hyperuricemia in patients with gout. It is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is responsible for the synthesis of uric acid. By inhibiting this enzyme, febuxostat reduces the levels of uric acid in the blood, thereby preventing the formation of uric acid crystals that can cause gout .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Initial Synthesis: The synthesis of febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.

    Microneedle Formulation: Another innovative method involves the preparation of cubosomes of febuxostat using a bottom-up approach.

Industrial Production Methods:

    Direct Compression Method: Febuxostat tablets can be produced using a direct compression method.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways:

Biological Activity

Febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor, is primarily used for the management of hyperuricemia in gout. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.

Febuxostat works by inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this pathway, febuxostat effectively reduces serum uric acid (sUA) levels. Unlike allopurinol, febuxostat binds to both the oxidized and reduced forms of XO, leading to a more stable and effective inhibition .

Pharmacokinetics

  • Absorption: Approximately 85% of febuxostat is absorbed after oral administration.
  • Metabolism: It is metabolized in the liver through UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. The major metabolites include 67M-1, 67M-2, and 67M-4, which are pharmacologically active .
  • Half-life: The elimination half-life ranges from 5 to 8 hours, allowing for once-daily dosing.

Efficacy in Gout Management

Febuxostat has been shown to be more effective than allopurinol in achieving target sUA levels below 6 mg/dL. In clinical trials such as the FACT and APEX studies, significantly higher percentages of patients treated with febuxostat met this endpoint compared to those on allopurinol .

StudyFebuxostat GroupAllopurinol Groupp-value
FACT48% (80 mg), 65% (120 mg)22% (300 mg)<0.001
APEX53% (80 mg), 62% (120 mg)21% (300 mg)<0.001

Long-term Outcomes

Long-term studies have demonstrated that febuxostat not only lowers sUA levels but also reduces the incidence of gout flares and promotes the resolution of tophi. For instance, in a five-year follow-up study, patients maintained sUA levels below the target with minimal adverse effects .

Safety Profile

While febuxostat is generally well-tolerated, it has been associated with some adverse effects:

  • Common Adverse Effects: Headache, diarrhea, abdominal pain.
  • Serious Concerns: Elevated liver function tests and potential cardiovascular risks have been noted. The CARES study indicated a higher risk for cardiovascular-related death in patients treated with febuxostat compared to allopurinol .

Case Studies

  • FOCUS Study : This five-year study assessed the long-term efficacy and safety of febuxostat therapy in subjects with gout. It confirmed the drug's ability to maintain sUA levels below 6.0 mg/dL with manageable side effects .
  • FREED Study : The results indicated that febuxostat not only lowered uric acid but also delayed renal dysfunction progression in patients with hyperuricemia .

Properties

Molecular Formula

C16H15N2NaO3S

Molecular Weight

338.4 g/mol

IUPAC Name

sodium;2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1

InChI Key

CNBCRDKBNDTWPM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+]

Origin of Product

United States

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